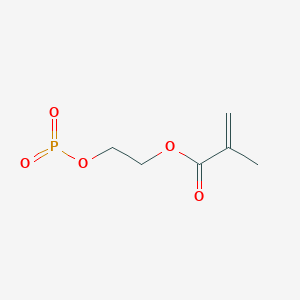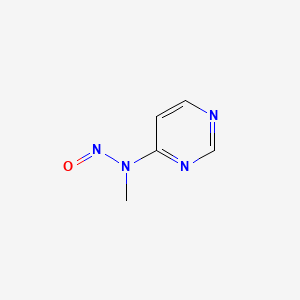
N-methyl-N-pyrimidin-4-ylnitrous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-pyrimidin-4-ylnitrous amide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a nitrous amide group, which is a functional group consisting of a nitrogen atom bonded to a nitroso group (NO) and an amide group (CONH).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide typically involves the reaction of N-methylpyrimidin-4-amine with nitrous acid. The reaction is carried out under acidic conditions, usually in the presence of hydrochloric acid. The general reaction scheme is as follows:
N-methylpyrimidin-4-amine+HNO2→N-methyl-N-pyrimidin-4-ylnitrous amide+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-pyrimidin-4-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: Reduction of the nitrous amide group can yield N-methylpyrimidin-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: N-methylpyrimidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-pyrimidin-4-ylnitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-pyrimidin-4-ylnitrous amide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-pyridin-4-ylnitrous amide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-pyrimidin-4-ylamine: Lacks the nitrous amide group.
N-methyl-N-pyrimidin-4-ylnitroso oxide: Oxidized form of the compound.
Uniqueness
N-methyl-N-pyrimidin-4-ylnitrous amide is unique due to the presence of both a pyrimidine ring and a nitrous amide group. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.
Eigenschaften
CAS-Nummer |
16220-54-5 |
|---|---|
Molekularformel |
C5H6N4O |
Molekulargewicht |
138.13 |
IUPAC-Name |
N-methyl-N-pyrimidin-4-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-2-3-6-4-7-5/h2-4H,1H3 |
InChI-Schlüssel |
KFPZBEOZAGBDDI-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC=C1)N=O |
Synonyme |
Pyrimidine, 4-(methylnitrosamino)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


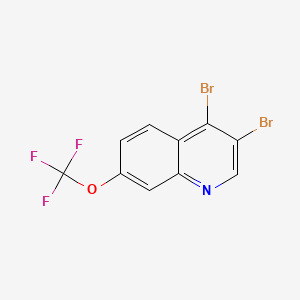
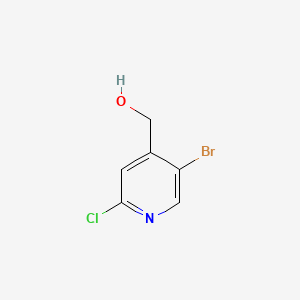
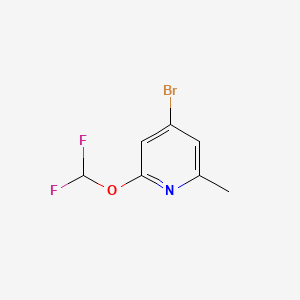

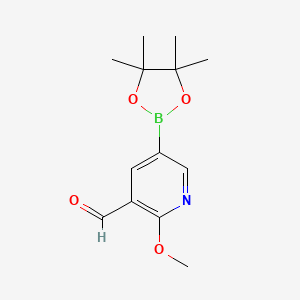

![Methyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B578829.png)

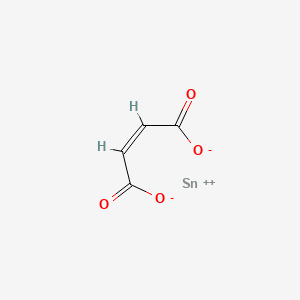
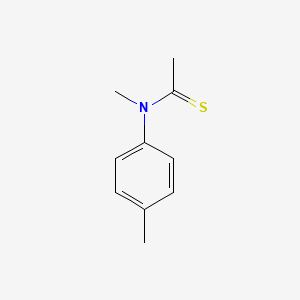
![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
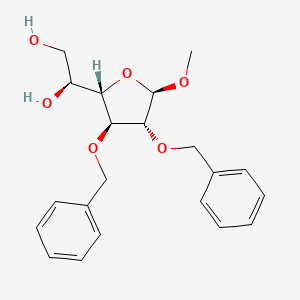
![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
